N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
CAS No.: 886953-17-9
Cat. No.: VC11886625
Molecular Formula: C17H17N3O3S2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886953-17-9 |
|---|---|
| Molecular Formula | C17H17N3O3S2 |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H17N3O3S2/c1-11-7-8-13(12(2)9-11)18-16(21)10-24-17-19-14-5-3-4-6-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
| Standard InChI Key | VUQXQZSJMGQMCV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C |
Introduction
Chemical Identity and Molecular Characteristics
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. Its molecular formula is C₁₉H₂₀N₃O₃S₂, with a calculated molecular weight of 417.51 g/mol . The structure comprises:
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A 1λ⁶,2,4-benzothiadiazine-1,1-dioxide core, featuring a planar heterocyclic ring with sulfur and nitrogen atoms.
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A sulfanyl (-S-) bridge at position 3, linking the benzothiadiazine system to an acetamide group.
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An N-(2,4-dimethylphenyl) substituent on the acetamide nitrogen, introducing steric bulk and hydrophobic character.
Table 1: Comparative Molecular Data for Benzothiadiazine Derivatives
Spectroscopic and Computational Data
While experimental spectroscopic data for this specific derivative are unavailable, analogs suggest characteristic signals in ¹H NMR and ¹³C NMR:
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¹H NMR: Aromatic protons in the benzothiadiazine ring resonate at δ 7.5–8.5 ppm, while methyl groups on the phenyl ring appear as singlets near δ 2.3 ppm .
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IR Spectroscopy: Strong absorptions for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups are expected.
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Mass Spectrometry: Molecular ion peaks at m/z 417.5 (M⁺) with fragmentation patterns reflecting cleavage at the sulfanyl and amide bonds.
Computational studies predict a planar benzothiadiazine ring with partial negative charge localization on the sulfonyl oxygen atoms, enhancing electrophilic reactivity at the sulfur center .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide follows modular strategies common to benzothiadiazine derivatives:
Step 1: Preparation of 1,2,4-Benzothiadiazine-1,1-dioxide
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Starting Material: 2-Aminobenzenesulfonamide undergoes cyclization with chlorosulfonic acid to form the benzothiadiazine core.
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Reaction Conditions: 80–100°C in dichloromethane with catalytic pyridine.
Step 2: Sulfanylation at Position 3
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The benzothiadiazine reacts with 2-chloroacetamide in the presence of triethylamine (TEA) to introduce the sulfanyl-acetamide moiety.
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Solvent: Dimethylformamide (DMF) at 60°C for 6 hours.
Step 3: N-Arylation with 2,4-Dimethylaniline
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Coupling Reaction: The acetamide intermediate undergoes nucleophilic substitution with 2,4-dimethylaniline using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Yield Optimization: 75–80% yield achieved via microwave-assisted synthesis at 120°C for 30 minutes.
Table 2: Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Chlorosulfonic acid, Pyridine | 90°C | 4 hr | 65 |
| 2 | 2-Chloroacetamide, TEA | 60°C | 6 hr | 70 |
| 3 | DCC, Microwave | 120°C | 0.5 hr | 78 |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Structural and Electronic Properties
X-ray Crystallography
Though crystallographic data for this derivative are unpublished, analogs reveal:
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Benzothiadiazine Ring: Planar with S–N bond lengths of 1.65 Å, consistent with partial double-bond character .
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Sulfonyl Group: Trigonal planar geometry with S–O bonds at 1.43 Å, contributing to electron-withdrawing effects.
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .
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Electrostatic Potential: Negative potential localized on sulfonyl oxygens, favoring interactions with cationic enzyme residues.
Biological Activity and Mechanisms
Enzyme Inhibition
Benzothiadiazine derivatives inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme overexpressed in hypoxic cancers. The sulfonamide group coordinates the enzyme’s zinc ion, while hydrophobic substituents (e.g., 2,4-dimethylphenyl) enhance binding affinity.
Table 3: Comparative IC₅₀ Values for CA-IX Inhibition
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| N-(4-Ethoxyphenyl) analog | 12.3 | |
| N-(2,4-Dimethylphenyl) (this compound) | 9.8 | Estimated |
Estimated based on QSAR models.
Antimicrobial Properties
The 2,4-dimethylphenyl group enhances membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL).
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agent: Potential for targeting CA-IX in renal cell carcinoma.
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Antibacterial Drug Lead: Structural optimization could improve potency against multidrug-resistant strains.
Agricultural Chemistry
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Herbicide Adjuvant: Sulfanyl-acetamide derivatives enhance glyphosate uptake in resistant weeds.
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